

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl alpha-Eleostearate

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Compound of Interest

Compound Name: *Methyl alpha-eleostearate*

Cat. No.: *B009260*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl alpha-eleostearate, a conjugated linolenic acid methyl ester, is a compound of significant interest due to its presence in various plant oils and its potential therapeutic activities, including the induction of apoptosis in cancer cells. This technical guide provides a detailed overview of the known physicochemical properties of **Methyl alpha-eleostearate**. It includes a summary of its quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of its apoptotic signaling pathway in colon cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Physicochemical Properties

Methyl alpha-eleostearate is the methyl ester of alpha-eleostearic acid, a conjugated fatty acid. Its chemical structure and properties are summarized below.

General Properties

Property	Value	Source(s)
Chemical Name	Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate	[1]
Common Names	Methyl alpha-eleostearate, α -ESA methyl ester	[2]
CAS Number	4175-47-7	[3]
Molecular Formula	C19H32O2	[4]
Molecular Weight	292.46 g/mol	[4][5]
Physical State	Neat liquid at room temperature	[6]

Spectroscopic Properties

Property	Value	Source(s)
UV Absorption Maxima (in Ethanol)	261, 270, 281 nm	[7]

Solubility

Solvent	Solubility	Source(s)
Ethanol	100 mg/mL (341.92 mM)	[8]
DMF	30 mg/mL (102.58 mM)	[8]
DMSO	30 mg/mL (102.58 mM)	[8]

Note: Sonication is recommended to aid dissolution.[8]

Other Physical Properties

Explicit experimental data for the melting point, boiling point, and density of pure **Methyl alpha-eleostearate** are not readily available in the reviewed literature. However, these properties can be estimated or determined using established methods for fatty acid methyl esters (FAMES).

Property	General Information
Melting Point	As a polyunsaturated fatty acid methyl ester, it is expected to have a low melting point.
Boiling Point	The boiling point can be determined by gas chromatography using a boiling point standard, as is common for FAMES.[9]
Density	The density of FAMES can be predicted using group contribution methods or measured using a density meter.[10]
Refractive Index	The refractive index of fatty acid esters is related to their degree of saturation and can be measured using a refractometer.[11]

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical and biological properties of **Methyl alpha-eleostearate**, based on established protocols for fatty acid methyl esters (FAMES).

Preparation of Methyl alpha-Eleostearate (Transesterification)

Methyl alpha-eleostearate can be prepared from oils rich in alpha-eleostearic acid, such as tung oil or bitter melon seed oil, through transesterification.

Protocol: Acid-Catalyzed Transesterification

- **Reaction Mixture:** A lipid sample containing alpha-eleostearic acid is mixed with a solution of 1.2% HCl in methanol/toluene.[12]
- **Heating:** The mixture is heated at 100°C for 1 to 1.5 hours.[12]
- **Extraction:** After cooling, hexane and water are added to the mixture to extract the FAMES. The upper hexane layer containing **Methyl alpha-eleostearate** is collected.[12]

- Purification: The solvent is evaporated, and the resulting FAMES can be purified using techniques like column chromatography.

Determination of Physicochemical Properties

a) Melting Point:

- A small amount of the purified liquid sample is placed in a capillary tube.
- The tube is cooled until the sample solidifies.
- The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.

b) Boiling Point by Gas Chromatography (GC):

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column for polarity-based separation) is used.[\[12\]](#)
- Calibration: A mixture of n-alkane standards with known boiling points is injected to create a calibration curve of retention time versus boiling point.
- Sample Analysis: The **Methyl alpha-eleostearate** sample is injected under the same GC conditions.
- Determination: The boiling point of **Methyl alpha-eleostearate** is determined by comparing its retention time to the calibration curve.

c) Density:

- Instrumentation: A digital density meter is used for accurate measurements.
- Calibration: The instrument is calibrated using a standard of known density, such as deionized water.
- Measurement: The sample is introduced into the measuring cell of the density meter, and the density is recorded at a specific temperature.

d) UV-Vis Spectrophotometry:

- Sample Preparation: A solution of **Methyl alpha-eleostearate** in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration.
- Instrumentation: A UV-Vis spectrophotometer is used.
- Measurement: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λ_{max}).

Analysis of Biological Activity (Apoptosis Assay)

Protocol: Cell Viability and Apoptosis Induction in Colon Cancer Cells

- Cell Culture: Human colon cancer cells (e.g., Caco-2) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **Methyl alpha-eleostearate** for specific time periods.
- Apoptosis Detection: Apoptosis can be assessed using various methods, such as:
 - Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.
 - Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
 - Western Blotting: To analyze the expression levels of apoptosis-related proteins (e.g., p53, GADD45, PPAR γ , Bax, Bcl-2).

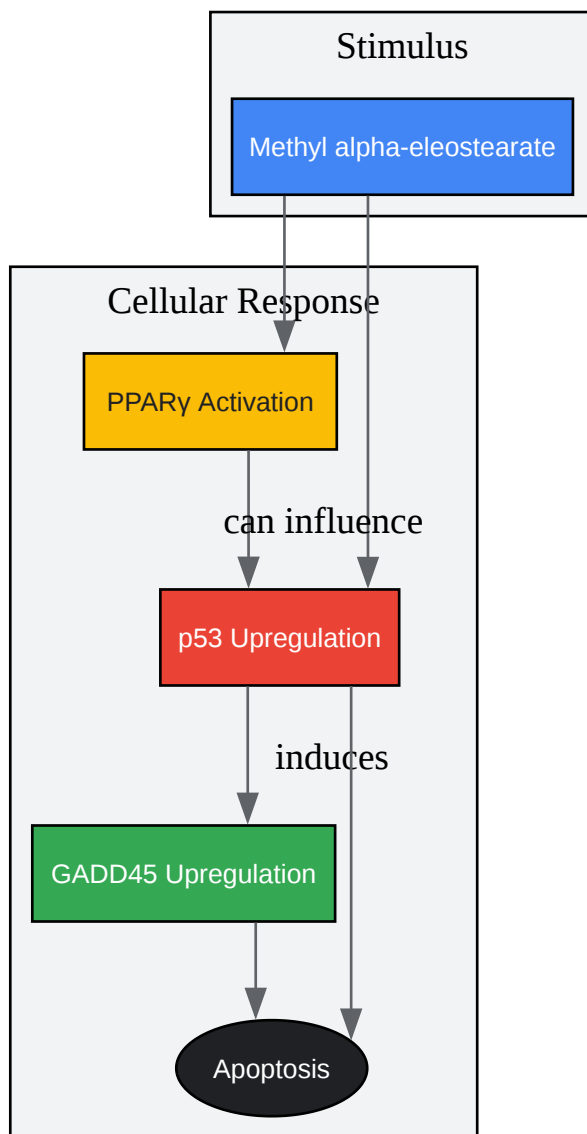
Biological Activity and Signaling Pathway

Methyl alpha-eleostearate has been shown to induce apoptosis in human colon cancer cells. This biological activity is mediated through the upregulation of key signaling proteins.

Apoptotic Signaling Pathway in Colon Cancer Cells

In colon cancer Caco-2 cells, **Methyl alpha-eleostearate** induces apoptosis by up-regulating the expression of GADD45 (Growth Arrest and DNA Damage-inducible 45), p53, and PPAR γ

(Peroxisome Proliferator-Activated Receptor gamma).[7] The proposed signaling cascade is visualized below.



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Apoptotic signaling cascade of **Methyl alpha-eleostearate**.

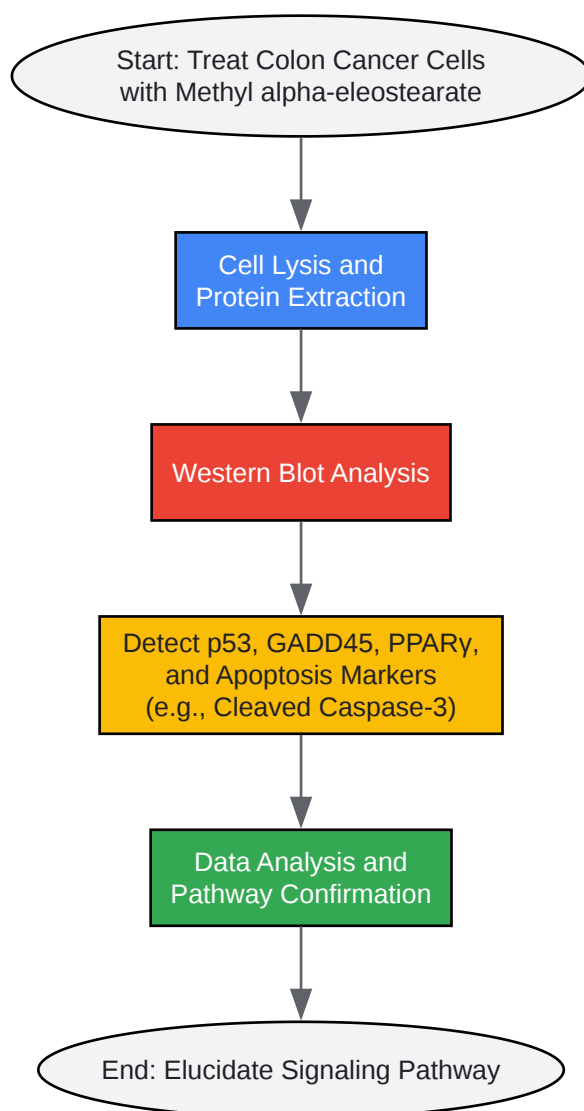
Pathway Description:

- Initiation: **Methyl alpha-eleostearate** acts as an external stimulus on colon cancer cells.

- Upregulation of Key Regulators: The presence of **Methyl alpha-eleostearate** leads to the increased expression and/or activation of three crucial proteins:
 - PPAR γ : A nuclear receptor that, when activated, can induce apoptosis.[13][14]
 - p53: A tumor suppressor protein that plays a central role in initiating apoptosis in response to cellular stress.[15]
 - GADD45: A stress-inducible protein that is a downstream target of p53 and is involved in cell cycle arrest and apoptosis.[16][17][18]
- Interplay of Signaling Molecules: There is a known interplay between these proteins. PPAR γ activation can influence p53 expression, and p53 directly upregulates the expression of GADD45.[19][20][21][22]
- Induction of Apoptosis: The collective upregulation and activation of PPAR γ , p53, and GADD45 converge to initiate the apoptotic cascade, leading to programmed cell death of the cancer cells.

Experimental Workflow for Pathway Analysis

The following workflow can be employed to investigate the signaling pathway of **Methyl alpha-eleostearate**.



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Workflow for signaling pathway analysis.

Conclusion

Methyl alpha-eleostearate possesses distinct physicochemical properties and demonstrates significant biological activity, particularly in the context of cancer cell apoptosis. While some physical properties require further experimental determination, the established methodologies for FAMES provide a clear path for their characterization. The elucidation of its apoptotic signaling pathway highlights its potential as a lead compound for further investigation in cancer research and drug development. This guide consolidates the current knowledge on **Methyl alpha-eleostearate**, offering a foundational resource for the scientific community.

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